8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
Description
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 7, a phenyl substituent at position 4, and a bis(2-methylpropyl)amino-methyl group at position 6. The coumarin scaffold is known for its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The phenyl group at position 4 distinguishes it from analogs with smaller alkyl substituents (e.g., methyl or propyl), which are associated with varying bioactivity profiles .
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-16(2)13-25(14-17(3)4)15-21-22(26)11-10-19-20(12-23(27)28-24(19)21)18-8-6-5-7-9-18/h5-12,16-17,26H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDJIAAGSPKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-phenyl-2H-chromen-2-one with bis(2-methylpropyl)amine in the presence of a suitable base such as potassium carbonate in a solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . It can also interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Variations and Physicochemical Properties
Key structural differences among coumarin derivatives lie in substituents at positions 4, 7, and 7. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
Position 4 Substituents: The phenyl group in the target compound increases aromaticity and hydrophobicity compared to methyl or propyl groups. This may enhance membrane permeability but reduce solubility .
Position 8 Functionalization: The bis(2-methylpropyl)amino-methyl group introduces steric bulk and basicity, which could interfere with or enhance interactions with charged residues in target proteins (e.g., aminopeptidases) . Derivatives lacking this group (e.g., 5,7-dihydroxy-4-propyl) rely on hydroxyl groups for hydrogen bonding, which may limit their target specificity .
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